

CAS number and molecular weight of 1-(azidomethyl)-3-methylbenzene

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Compound of Interest

Compound Name: 1-(Azidomethyl)-3-methylbenzene

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Technical Guide: 1-(Azidomethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-(azidomethyl)-3-methylbenzene**, a key reagent in synthetic chemistry. The document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in bioconjugation and drug development through "click chemistry."

Core Compound Data

1-(Azidomethyl)-3-methylbenzene, also known as 3-methylbenzyl azide, is an organic azide that serves as a crucial building block in various chemical syntheses. Its properties are summarized below.

Property	Value	Citation(s)
CAS Number	126799-82-4	[1][2]
Molecular Formula	C ₈ H ₉ N ₃	[1]
Molecular Weight	147.18 g/mol	[1][2]
Synonym	3-Methylbenzyl azide	[1]

Synthesis of 1-(Azidomethyl)-3-methylbenzene

The synthesis of **1-(azidomethyl)-3-methylbenzene** is typically achieved through a nucleophilic substitution reaction (S_N2) where an azide salt displaces a leaving group from 3-methylbenzyl halide. The following protocol is a representative method adapted from procedures for analogous benzyl azides.

Experimental Protocol: Synthesis from 3-Methylbenzyl Bromide

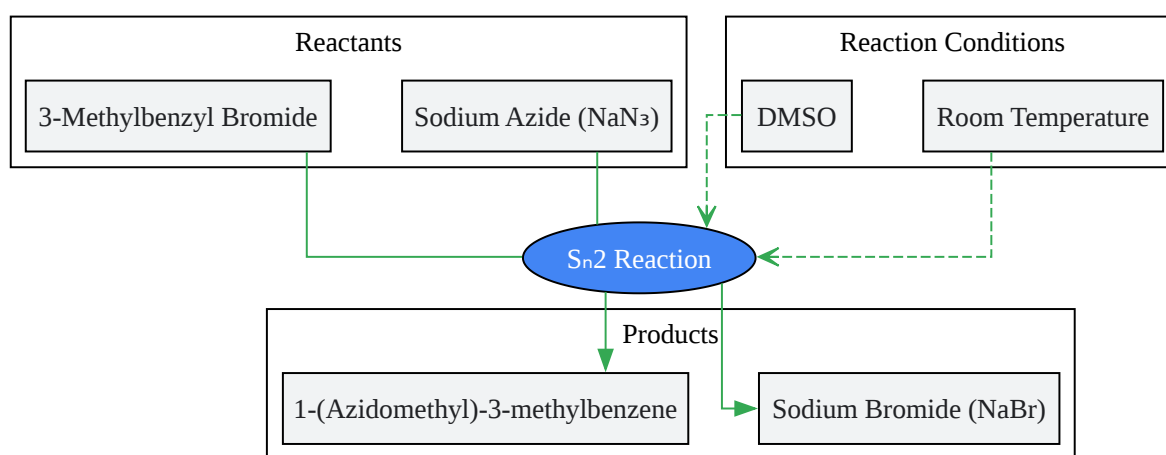
Materials:

- 3-Methylbenzyl bromide
- Sodium azide (NaN_3)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).
- Add sodium azide (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature overnight.[\[3\]](#)
- After the reaction is complete, quench the reaction by the slow addition of water. This process may be exothermic.[\[3\]](#)

- Transfer the mixture to a separatory funnel and extract the product into diethyl ether (three portions).[3]
- Combine the organic layers and wash sequentially with water and then brine.[3]
- Dry the organic phase over anhydrous sodium sulfate.[3]
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield **1-(azidomethyl)-3-methylbenzene** as an oil.[3]



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S_N2 synthesis of **1-(azidomethyl)-3-methylbenzene**.

Applications in Click Chemistry

1-(Azidomethyl)-3-methylbenzene is a valuable reagent in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][5] The azide group of this molecule can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[4][5] This reaction is widely used for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.[6][7]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for conjugating an azide, such as **1-(azidomethyl)-3-methylbenzene**, to an alkyne-modified biomolecule.

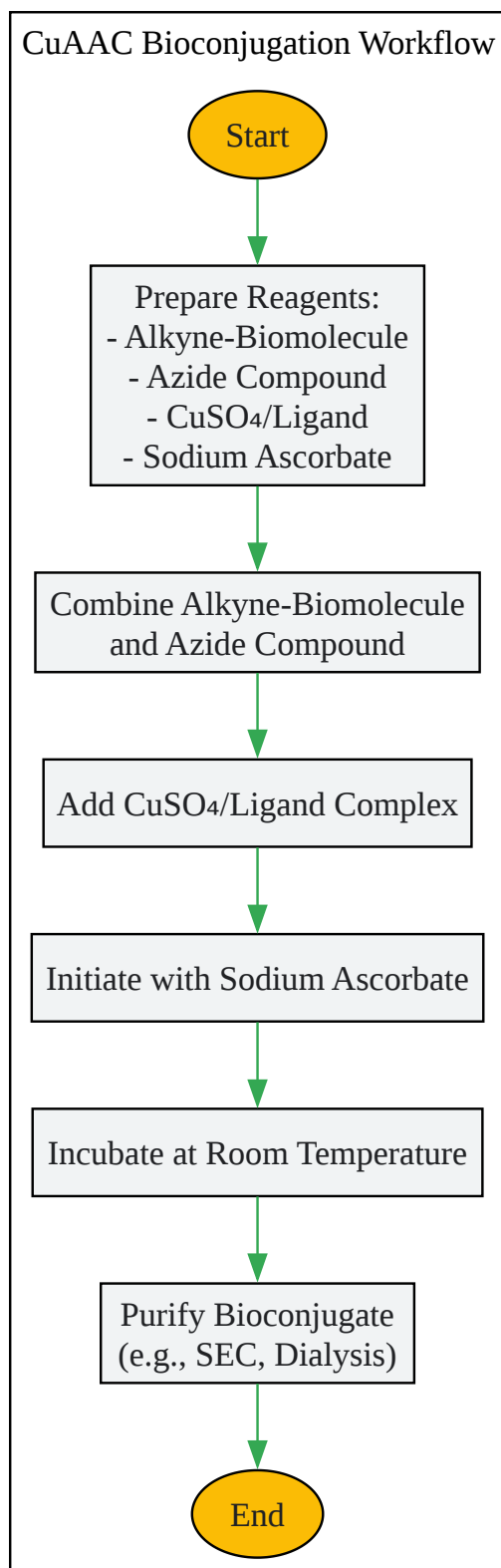
Materials:

- Alkyne-modified biomolecule (e.g., protein, DNA)
- **1-(Azidomethyl)-3-methylbenzene**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
- Sodium ascorbate
- Biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4)
- DMSO

Procedure:

- Reagent Preparation:
 - Dissolve the alkyne-modified biomolecule in a biocompatible buffer.
 - Prepare a stock solution of **1-(azidomethyl)-3-methylbenzene** in DMSO.
 - Prepare a stock solution of CuSO_4 in water.
 - Prepare a stock solution of the THPTA or TBTA ligand in water or a DMSO/water mixture.
 - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
- Reaction Setup:

- In a reaction vessel, combine the alkyne-modified biomolecule and the **1-(azidomethyl)-3-methylbenzene** stock solution.
- Prepare the copper catalyst by pre-complexing CuSO₄ with the THPTA or TBTA ligand for several minutes.^[8]
- Add the copper-ligand complex to the reaction mixture.
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.^[8]
- Incubation and Purification:
 - Allow the reaction to proceed at room temperature for 1-4 hours.
 - Once the reaction is complete, the resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or precipitation.



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General workflow for CuAAC bioconjugation.

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